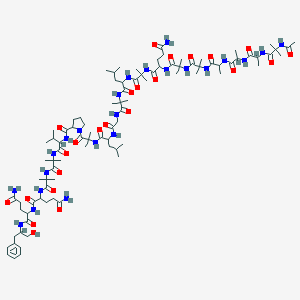

Trichosporin B-iiia

Description

Properties

CAS No. |

107395-31-3 |

|---|---|

Molecular Formula |

C91H151N23O24 |

Molecular Weight |

1951.3 g/mol |

IUPAC Name |

2-[[2-[[2-[[2-[[2-[[1-[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[2-[2-[2-[(2-acetamido-2-methylpropanoyl)amino]propanoylamino]propanoylamino]propanoylamino]-2-methylpropanoyl]amino]-2-methylpropanoyl]amino]-5-amino-5-oxopentanoyl]amino]-2-methylpropanoyl]amino]-4-methylpentanoyl]amino]-2-methylpropanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-2-methylpropanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-2-methylpropanoyl]amino]-2-methylpropanoyl]amino]-5-amino-5-oxopentanoyl]amino]-N-(1-hydroxy-3-phenylpropan-2-yl)pentanediamide |

InChI |

InChI=1S/C91H151N23O24/c1-46(2)41-58(72(127)110-91(25,26)83(138)114-40-30-33-60(114)74(129)105-65(48(5)6)75(130)111-90(23,24)82(137)113-87(17,18)79(134)102-56(35-38-62(93)118)70(125)101-55(34-37-61(92)117)69(124)99-54(45-115)43-53-31-28-27-29-32-53)100-64(120)44-95-76(131)84(11,12)109-73(128)59(42-47(3)4)104-78(133)86(15,16)108-71(126)57(36-39-63(94)119)103-80(135)88(19,20)112-81(136)89(21,22)107-68(123)51(9)97-66(121)49(7)96-67(122)50(8)98-77(132)85(13,14)106-52(10)116/h27-29,31-32,46-51,54-60,65,115H,30,33-45H2,1-26H3,(H2,92,117)(H2,93,118)(H2,94,119)(H,95,131)(H,96,122)(H,97,121)(H,98,132)(H,99,124)(H,100,120)(H,101,125)(H,102,134)(H,103,135)(H,104,133)(H,105,129)(H,106,116)(H,107,123)(H,108,126)(H,109,128)(H,110,127)(H,111,130)(H,112,136)(H,113,137) |

InChI Key |

IXZJSYKCHHWEOI-UHFFFAOYSA-N |

SMILES |

CC(C)CC(C(=O)NC(C)(C)C(=O)N1CCCC1C(=O)NC(C(C)C)C(=O)NC(C)(C)C(=O)NC(C)(C)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)N)C(=O)NC(CC2=CC=CC=C2)CO)NC(=O)CNC(=O)C(C)(C)NC(=O)C(CC(C)C)NC(=O)C(C)(C)NC(=O)C(CCC(=O)N)NC(=O)C(C)(C)NC(=O)C(C)(C)NC(=O)C(C)NC(=O)C(C)NC(=O)C(C)NC(=O)C(C)(C)NC(=O)C |

Canonical SMILES |

CC(C)CC(C(=O)NC(C)(C)C(=O)N1CCCC1C(=O)NC(C(C)C)C(=O)NC(C)(C)C(=O)NC(C)(C)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)N)C(=O)NC(CC2=CC=CC=C2)CO)NC(=O)CNC(=O)C(C)(C)NC(=O)C(CC(C)C)NC(=O)C(C)(C)NC(=O)C(CCC(=O)N)NC(=O)C(C)(C)NC(=O)C(C)(C)NC(=O)C(C)NC(=O)C(C)NC(=O)C(C)NC(=O)C(C)(C)NC(=O)C |

sequence |

XAAAXXQXLXGLXPVXXQQF |

Synonyms |

trichosporin B-IIIa trichosporin B-VIIa trichosporin B-VII |

Origin of Product |

United States |

Discovery, Bioproduction, and Isolation of Trichosporin B Iiia

Identification of the Producing Organism: Trichoderma polysporum Strain FKI-4452

Trichosporin B-iiia, along with several other trichosporin analogs, was identified from the culture broth of the fungal strain FKI-4452. kitasato-u.ac.jpresearchgate.net This strain was originally isolated from a soil sample collected on Yakushima-Island in Kagoshima, Japan. researchgate.net

Initial identification of the producing organism was performed using the dilution plating method. researchgate.net Further analysis of the Internal Transcribed Spacer (ITS) region of the fungal DNA was conducted. The ITS sequence of strain FKI-4452 was deposited in the DNA Data Bank of Japan under the accession number AB517619. researchgate.net Comparison of this sequence with databases using the TrichOKEY program and TrichoBLAST from the International Subcommission on Trichoderma and Hypocrea Taxonomy indicated that the strain belongs to Trichoderma polysporum. researchgate.net Specifically, it showed a 98% match to the nucleotide sequences of T. polysporum CBS 820.68. researchgate.net Based on these findings, the strain was formally identified and designated as Trichoderma polysporum FKI-4452. researchgate.net

Fermentation and Cultivation Strategies for this compound Biosynthesis

The production of this compound is achieved through fermentation of Trichoderma polysporum FKI-4452. The process begins with the preparation of a seed culture, where the fungal strain is grown in a liquid medium. This seed culture is then used to inoculate a larger production medium for large-scale fermentation.

A typical production medium consists of glycerol, dry yeast, KCl, and CaCO3, adjusted to a specific pH before sterilization. researchgate.net The fermentation is carried out on a rotary shaker at a controlled temperature for several days to allow for the biosynthesis of the desired metabolites. researchgate.net For the production of this compound and its analogs, fermentation was conducted at 27°C for 6 days with shaking at 210 rpm. researchgate.netresearchgate.net

Optimization of Culture Conditions for Enhanced Metabolite Production

The yield of secondary metabolites like this compound from fungal fermentations can be significantly influenced by the culture conditions. Optimization of these parameters is a critical step to enhance production. Key factors that are often manipulated include the composition of the culture medium (carbon and nitrogen sources), pH, temperature, and incubation period. researchgate.net

While specific optimization studies for this compound production are not extensively detailed in the provided context, general principles of fungal metabolite production suggest that systematic variation of these parameters would be employed. For instance, different carbon sources (e.g., glucose, sucrose) and nitrogen sources (e.g., peptone, yeast extract) can be screened to identify the most suitable for high-yield biosynthesis. researchgate.netejbiotechnology.info The pH of the medium is also a crucial factor, with an optimal range typically established for maximal production. researchgate.net Similarly, the incubation temperature and duration are fine-tuned to coincide with the peak production phase of the metabolite. researchgate.netnih.gov

| Parameter | Condition |

| Producing Organism | Trichoderma polysporum FKI-4452 |

| Fermentation Time | 6 days |

| Temperature | 27°C |

| Agitation | 210 rpm |

Extraction and Initial Purification Methods for this compound

Following fermentation, the first step in isolating this compound is the extraction of the crude mixture from the culture broth. A common method involves adding an equal volume of ethanol (B145695) to the whole culture broth, followed by filtration. researchgate.net The filtrate is then concentrated under reduced pressure to remove the ethanol. researchgate.net Subsequently, the aqueous residue is subjected to solvent extraction, typically with ethyl acetate (B1210297) at an acidic pH (e.g., pH 2). researchgate.net The organic layer, containing the desired compounds, is then concentrated to yield a crude extract. researchgate.net

This crude extract is then subjected to initial purification steps. A widely used technique is column chromatography using a stationary phase like octadecylsilane (B103800) (ODS). researchgate.net The extract is loaded onto the column and eluted with a gradient of a solvent system, such as acetonitrile (B52724) in water. researchgate.net Fractions are collected and analyzed for the presence of the target compounds.

Advanced Chromatographic Separation Techniques (e.g., High-Performance Liquid Chromatography)

For the final purification of this compound from the enriched fractions obtained after initial chromatography, high-performance liquid chromatography (HPLC) is employed. researchgate.netnih.gov This technique offers high resolution and is essential for separating closely related analogs.

Comprehensive Structural Elucidation of Trichosporin B Iiia

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis for Atom Connectivity and Spatial Arrangement

Nuclear Magnetic Resonance (NMR) spectroscopy has been instrumental in defining the detailed atomic connectivity and the three-dimensional structure of Trichosporin B-iiia and its related compounds.

Proton (1H) NMR Spectroscopy for Structural Protons

¹H NMR spectroscopy provides detailed information about the chemical environment of protons within the molecule. Analysis of the ¹H NMR spectra of this compound and its analogues helps in identifying the types of amino acid residues and their neighboring protons. researchgate.netrsc.org Specific chemical shifts and coupling patterns are characteristic of the protons in the peptide backbone and the amino acid side chains, allowing for the initial assignment of proton signals to specific residues.

Carbon-13 (13C) NMR Spectroscopy for Carbon Backbone Analysis

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives a distinct signal, allowing for the identification of the carbon framework of the peptide. uobasrah.edu.iq In the analysis of complex peptides, ¹³C NMR spectra, often obtained with proton decoupling, reveal a single peak for each chemically unique carbon environment, which is crucial for confirming the presence of different amino acid residues and other structural motifs. oxinst.com

Two-Dimensional (2D) NMR Techniques for Correlational Assignments

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HETCOR (Heteronuclear Correlation), have been vital in assembling the complete structure of Trichosporin B analogues. ipb.ptmdpi.com

¹H-¹H COSY experiments establish correlations between protons that are coupled to each other, typically on adjacent carbons. This helps to piece together the spin systems of individual amino acid residues.

¹H-¹³C HETCOR or HSQC (Heteronuclear Single Quantum Coherence) spectra correlate proton signals with the carbon atoms to which they are directly attached. oxinst.com This technique is invaluable for assigning the carbon signals based on the already assigned proton signals, or vice versa, providing a robust framework for the molecular structure. oxinst.commdpi.com

Infrared (IR) Spectroscopy for Characteristic Functional Groups

Infrared (IR) spectroscopy of this compound has revealed characteristic absorption bands indicative of its peptidic nature. researchgate.net Strong absorptions observed around 3340 cm⁻¹ are attributed to N-H stretching vibrations of the amide groups in the peptide bonds. researchgate.net Another prominent absorption at approximately 1630 cm⁻¹ corresponds to the C=O stretching vibrations of the amide carbonyl groups. researchgate.net These IR data confirm the presence of peptide bonds, a defining feature of this compound. nih.govcore.ac.uklibretexts.orglibretexts.org

| Functional Group | **Characteristic IR Absorption (cm⁻¹) ** |

| N-H (Amide) | ~3340 |

| C=O (Amide) | ~1630 |

Determination of Amino Acid Composition via Hydrolysis and Chiral Chromatography

To determine the amino acid composition of this compound, the peptide is first subjected to complete acid hydrolysis. ucl.ac.ukedqm.eu This process breaks the peptide bonds, releasing the individual constituent amino acids. ucl.ac.uk The resulting mixture of amino acids is then analyzed using chromatographic techniques.

Elucidation of Peptide Sequence through Fragmentation Analysis (e.g., FAB-MS)

The determination of the amino acid sequence of this compound, a member of the peptaibol family of antibiotics, has been significantly aided by mass spectrometry techniques, particularly Fast Atom Bombardment Mass Spectrometry (FAB-MS). rsc.org Peptaibols like this compound are known for containing a high proportion of α-aminoisobutyric acid (Aib) and a C-terminal amino alcohol. nih.gov

The structural analysis of this compound and its analogs often involves a combination of FAB-MS and FAB-MS/MS (tandem mass spectrometry). rsc.org This approach is crucial for sequencing these peptides, which can be challenging due to the presence of an unstable Aib-Pro peptide bond. rsc.org The molecular weights of these peptides are typically around 2000 Da. rsc.org

In the FAB-MS analysis of related trichosporins, complementary fragment ions are observed. For instance, in the analysis of trichosporin B-VIIa, fragment ions at m/z 1191 and 788 were formed by the cleavage of the Aib-Pro bond. researchgate.net The m/z 1191 ion further fragmented, showing successive losses of amino acid residues, which helped in deducing the sequence. researchgate.net A similar fragmentation pattern is expected for this compound, allowing for the step-by-step determination of its amino acid sequence.

The general strategy involves identifying the molecular ion and then analyzing the series of fragment ions to piece together the sequence. For example, the sequence of trichorzianines B, which are structurally related to trichosporins, was determined using a combination of positive ion FAB-MS and 2D ¹H NMR spectroscopy. researchgate.net

Table 1: Illustrative Fragmentation Data for a Related Trichosporin Analog (Trichosporin B-VIIa)

| Precursor Ion (m/z) | Fragment Ion (m/z) | Deduced Neutral Loss |

| 1191 | 1106 | Aib |

| 1106 | 993 | Leu |

| 993 | 936 | Gly |

| 936 | 851 | Aib |

| 851 | 738 | Leu |

| 738 | 525 | Gln+Aib |

| 525 | 440 | Aib |

| 440 | 355 | Aib |

| 355 | 284 | Ala |

| 284 | 199 | Aib |

This table is illustrative and based on the fragmentation of a related compound, Trichosporin B-VIIa, as specific fragmentation data for this compound was not available in the provided search results. researchgate.net

Absolute Configuration Determination of Chiral Centers

The determination of the absolute configuration of the chiral amino acid residues within this compound is a critical step in its complete structural elucidation. This is typically achieved after acid hydrolysis of the peptide to break it down into its constituent amino acids.

For related peptaibols like trichosporin B-VIIa, the absolute configurations of the amino acids were determined by High-Performance Liquid Chromatography (HPLC) analysis of the acid hydrolysate using a chiral column. researchgate.net Specifically, a Sumichiral OA-5000 column was used with a mobile phase of 2 mM CuSO₄. researchgate.net This method allows for the separation of the D- and L-enantiomers of the amino acids, which are then identified by their retention times and comparison with authentic standards.

In the case of other complex peptaibols, such as those from Trichoderma harzianum, Marfey's method and the use of chiral derivatizing agents like (S)- and (R)-1-(9-fluorenyl)ethyl chloroformate (FLEC) followed by HPLC analysis are employed to establish the absolute stereochemistry of the chiral amino acid residues. nih.gov Another technique involves the use of GITC (2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate) as a chiral derivatizing agent. nih.gov

For this compound, it is expected that a similar combination of acid hydrolysis followed by chiral HPLC or derivatization with a chiral reagent would be used to determine the absolute configuration of each chiral center.

Table 2: Amino Acid Composition and Configuration of a Related Trichosporin (Trichosporin B-VIIa)

| Amino Acid | Absolute Configuration |

| Glycine (Gly) | (achiral) |

| Alanine (Ala) | L |

| α-Aminoisobutyric acid (Aib) | (achiral) |

| Proline (Pro) | L |

| Valine (Val) | L |

| Isovaline (B112821) (Iva) | L |

| Leucine (Leu) | L |

| Isoleucine (Ile) | L |

| Glutamine (Gln) | L |

This table is based on the analysis of Trichosporin B-VIIa and serves as an example of the expected amino acid composition and configuration for a member of the trichosporin B family. researchgate.net

Conformational Analysis using NMR Parameters

For related peptaibols, such as trichorzianines B, 2D ¹H NMR experiments, including COSY (Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy), have been instrumental in suggesting that these peptides predominantly adopt an α-helical conformation. researchgate.net The presence of numerous Aib residues in trichosporins strongly favors the formation of helical structures.

The analysis of vicinal carbon-hydrogen coupling constants (³JC,H) can also provide valuable information about dihedral angles, which are crucial for defining the peptide backbone conformation. acs.org Furthermore, heteronuclear proton-carbon long-range couplings are used to recognize the proton spin systems of the amino acid residues. acs.org

In the study of other complex peptides, restrained energy minimization and distance geometry calculations based on ¹H-NMR data, such as NOE-derived distance restraints, are employed to generate detailed solution structures. acs.org It is through the integration of these NMR-derived parameters that a comprehensive model of the conformational preferences of this compound can be constructed.

Table 3: Typical NMR Parameters Used in Peptaibol Conformational Analysis

| NMR Parameter | Information Obtained |

| Chemical Shifts (¹H, ¹³C) | Provides information about the local electronic environment of each nucleus and can indicate secondary structure elements. mdpi.com |

| Nuclear Overhauser Effects (NOEs) | Provides through-space distance constraints between protons that are close in space (< 5 Å), which helps to define the peptide's fold. researchgate.net |

| Coupling Constants (e.g., ³JHNHα) | Provides information about the dihedral angles (φ) of the peptide backbone. |

| Vicinal C-H Coupling Constants | Provides information about dihedral angles, contributing to the overall conformational analysis. acs.org |

| Temperature Coefficients of Amide Protons | Helps to identify hydrogen-bonded amide protons, which are characteristic of stable secondary structures like α-helices. |

Biosynthetic Pathways and Molecular Genetics of Trichosporin B Iiia

Elucidation of Biosynthetic Precursors and Intermediates

The biosynthesis of Trichosporin B-iiia, like other peptaibols, relies on a non-ribosomal peptide synthetase (NRPS) mechanism. The fundamental building blocks are amino acids and, in some cases, their derivatives. While specific studies detailing the complete set of precursors for this compound are not extensively available, the known structure of the peptide provides significant clues. The constituent amino acids, including the characteristic α-aminoisobutyric acid (Aib), are the primary precursors.

The biosynthesis of L-methionine, a common amino acid, in fungi like Trichosporon cutaneum involves a series of enzymatic steps. mdpi.comnih.gov The pathway can proceed through direct sulfhydrylation or transsulfuration, incorporating a sulfur atom into O-acetyl-L-homoserine. mdpi.comnih.gov This process highlights the metabolic pathways that supply the amino acid precursors necessary for peptaibol synthesis.

Precursor-directed biosynthesis is a technique that has been used to generate novel triketide lactones by feeding modified biosynthetic intermediates to microbial cultures. researchgate.net This approach underscores the potential to influence the final structure of a natural product by supplying non-native precursors, a strategy that could theoretically be applied to this compound production.

Proposed Enzymatic Steps in Peptaibol Assembly

The assembly of this compound is proposed to occur on a large, multi-enzyme complex known as a non-ribosomal peptide synthetase (NRPS). These enzymatic assembly lines are modular in nature, with each module responsible for the incorporation of a specific amino acid into the growing peptide chain.

The general mechanism of NRPSs involves three core domains:

Adenylylation (A) domain: Selects and activates the specific amino acid substrate as an aminoacyl adenylate.

Thiolation (T) domain (or peptidyl carrier protein, PCP): Covalently binds the activated amino acid via a phosphopantetheinyl arm.

Condensation (C) domain: Catalyzes the formation of the peptide bond between the aminoacyl-S-PCP of its own module and the peptidyl-S-PCP of the preceding module.

A termination domain, often a thioesterase (TE), is located at the end of the NRPS and is responsible for releasing the final peptide product, often through cyclization. While the specific NRPS and its domain organization for this compound have not been explicitly detailed in the available literature, this modular enzymatic logic is the conserved mechanism for the synthesis of all peptaibols.

Identification and Characterization of Biosynthetic Gene Clusters (BGCs)

The genes encoding the enzymes responsible for the biosynthesis of secondary metabolites like this compound are typically organized into biosynthetic gene clusters (BGCs). nih.gov These clusters contain the genes for the core NRPS enzymes, as well as genes for tailoring enzymes, transporters, and regulatory proteins. nih.gov

Modern genome mining tools, such as antiSMASH, are instrumental in identifying putative BGCs within the genomes of microorganisms. frontiersin.orgnih.gov For instance, a study on Apiotrichum mycotoxinivorans, a member of the Trichosporonaceae family, identified four BGCs, suggesting the potential for producing various secondary metabolites. frontiersin.org While this study did not specifically identify the BGC for this compound, it demonstrates the methodology used to uncover such genetic loci. The vast majority of BGCs found in microbial genomes are uncharacterized, representing a significant reservoir for the discovery of new natural products. nih.gov

Connecting a specific BGC to its corresponding metabolite is a significant challenge in natural product research. nih.gov Isotopic labeling strategies combined with mass spectrometry are being developed to create a direct link between a BGC and the molecule it produces. nih.gov

Genetic Engineering Approaches for Modulating this compound Production

Genetic engineering offers a powerful approach to manipulate the production of secondary metabolites like this compound. By modifying the expression of genes within the BGC, it is possible to enhance yield, produce novel analogs, or elucidate the function of specific genes.

For example, in the oleaginous yeast Trichosporon oleaginosus, genetic transformation protocols have been successfully established, enabling the heterologous expression of genes to alter fatty acid biosynthesis. berkeley.edu This demonstrates the genetic tractability of Trichosporon species, a crucial prerequisite for targeted genetic manipulation of this compound production. Patent applications have also described genetically modified oleaginous fungal cells with enhanced expression of enzymes involved in lipid production, further highlighting the industrial interest in genetically engineering these organisms. google.com

Transcriptomic analysis of Trichosporon asahii in response to silver nanoparticles revealed differential expression of genes involved in various metabolic pathways, including the biosynthesis of secondary metabolites. dovepress.com This type of analysis can provide insights into the regulatory networks that control the production of compounds like this compound and identify potential targets for genetic engineering to enhance production.

Isotopic Labeling Studies to Trace Biosynthetic Origin

Isotopic labeling is a powerful technique used to trace the incorporation of precursors into a final biosynthetic product, thereby confirming its biosynthetic origins. nih.govbiorxiv.org In this method, isotopically labeled substrates (e.g., containing ¹³C or ¹⁵N) are fed to the producing organism. The resulting natural product is then isolated and analyzed by mass spectrometry or NMR to determine the positions and extent of isotope incorporation.

This approach has been used to track the biosynthesis of complex alkaloids in plants at the single-cell level, providing insights into the rate of synthesis and transport. biorxiv.org A similar strategy, termed IsoAnalyst, uses parallel stable isotope labeling to connect natural products to their cognate BGCs. nih.gov By feeding different isotopically labeled precursors and analyzing the resulting mass shifts in the metabolites, researchers can deduce the building blocks of a molecule and link it to a BGC predicted to utilize those precursors. nih.gov

While specific isotopic labeling studies focused solely on this compound are not prominent in the searched literature, this methodology remains a cornerstone for elucidating the biosynthesis of natural products and would be the definitive method to confirm the precursors and biosynthetic pathway of this compound.

Investigation of Biological Activities and Molecular Mechanisms of Trichosporin B Iiia

Antitrypanosomal Activity: In Vitro Efficacy Studies against Parasitic Protozoa (e.g., Trypanosoma brucei brucei)

Trichosporin B-iiia is a member of the trichosporin family of peptaibiotics, which are short, linear peptides containing a high proportion of the non-proteinogenic amino acid α-aminoisobutyric acid (Aib). This compound, along with several other known and novel trichosporin analogs, was isolated from the culture broth of the fungus Trichoderma polysporum strain FKI-4452. kitasato-u.ac.jpresearchgate.net

In vitro studies have demonstrated that this compound exhibits antitrypanosomal activity against Trypanosoma brucei brucei, the causative agent of African animal trypanosomiasis. researchgate.net Research conducted by Iwatsuki et al. (2010) systematically evaluated a series of trichosporins for their efficacy against the GUTat 3.1 strain of T. b. brucei. researchgate.net All tested trichosporins displayed some level of antitrypanosomal activity. researchgate.net this compound (designated as compound 6 in the study) was shown to be active, although other analogs like Trichosporin B-VIa displayed more potent activity in these assays. researchgate.net The inhibitory activities of this compound and related compounds are quantified by their half-maximal inhibitory concentration (IC₅₀) values. researchgate.net

Table 1: In Vitro Antitrypanosomal Activity of Trichosporin Analogs against T. brucei brucei Data sourced from Iwatsuki et al. (2010) researchgate.net

| Compound No. | Trichosporin Analog | IC₅₀ (µg/mL) |

| 1 | Trichosporin B-VIIa | 0.92 |

| 2 | Trichosporin B-VIIb | 6.1 |

| 3 | Trichosporin B-V | 0.38 |

| 4 | Trichosporin B-VIb | 0.22 |

| 5 | Trichosporin B-VIa | 0.16 |

| 6 | This compound | 0.33 |

| 7 | Trichosporin B-IVb | 0.28 |

Mechanistic Studies of Antitrypanosomal Action

The trypanocidal effect of this compound is believed to stem from a multi-faceted mechanism primarily centered on the disruption of the parasite's cellular membrane and energy metabolism.

As a member of the peptaibol family, the primary mechanism of action for trichosporins is thought to be their interaction with the cell membrane. researchgate.netresearchgate.netfrontiersin.orgresearchgate.netfrontiersin.org These peptides have the ability to insert themselves into lipid bilayers, which can lead to the formation of ion channels or pores. researchgate.net This disruption of the membrane's structural and functional integrity is a key feature of their biological activity. researchgate.netfrontiersin.org The interaction with the protozoan membrane is suggested as the core inhibitory mechanism for the antitrypanosomal effects observed with trichosporins. researchgate.netresearchgate.netfrontiersin.org

Research has indicated that the Trichosporin B series of compounds can act as uncouplers of oxidative phosphorylation. researchgate.net While this effect was specifically noted in studies using rat liver mitochondria, it points to a fundamental mechanism of disrupting cellular energy production. researchgate.net By interfering with the process that links substrate oxidation to the synthesis of ATP, these compounds can deplete the parasite's primary energy source, leading to cell death. This mechanism is consistent with the actions of other membrane-active peptaibols. researchgate.net

One critical process affected is ion homeostasis. Research on Trichosporin B-III in bovine adrenal chromaffin cells demonstrated that the peptide causes an influx of Ca²⁺ into the cells. nih.gov This was shown to occur through the activation of voltage-dependent Ca²⁺ channels or by the peptide itself forming channels in the cell membrane. nih.gov A similar disruption of calcium homeostasis in Trypanosoma could trigger deleterious downstream signaling pathways and contribute to cell death. frontiersin.org The formation of pores can also lead to cytoplasmic vacuolization and disorganization of internal structures, such as microtubules, as seen with extracts from Trichoderma species acting on other protozoa. frontiersin.org

Effects on Oxidative Phosphorylation

Identification and Validation of Cellular and Molecular Targets

The primary cellular target of this compound is the plasma membrane of the parasite. researchgate.netresearchgate.netfrontiersin.org Its membrane-interacting properties are central to its antitrypanosomal activity. researchgate.netfrontiersin.org

At the molecular level, specific targets are less definitively characterized but are thought to be components of the membrane. The ability of Trichosporin B-III to induce Ca²⁺ influx suggests that voltage-dependent ion channels could be a molecular target. nih.gov Another potential target, based on the activity of other peptaibols like leucinostatin, is the F₁Fₒ-ATP synthase, a key enzyme in oxidative phosphorylation. acs.org Inhibition of this enzyme would be consistent with the observed effects on cellular energy metabolism. Further research is required to validate these specific molecular targets in Trypanosoma brucei.

Cellular and Biochemical Assay Development for Activity Profiling

A variety of cellular and biochemical assays are employed to characterize the antitrypanosomal activity and elucidate the mechanism of action of compounds like this compound.

Cellular Assays:

Viability and Proliferation Assays: The primary screening for antitrypanosomal activity typically involves incubating the parasite with the compound and measuring viability. The AlamarBlue® (resazurin-based) assay is a common method used to determine the IC₅₀ values by assessing metabolic activity. mdpi.comug.edu.gh Growth kinetic analysis can also be performed to monitor the effect on parasite proliferation over time. ug.edu.gh

Microscopy for Morphological Analysis: Light and electron microscopy are used to observe morphological changes in the parasite upon treatment, such as alterations in cell shape, membrane blebbing, vacuolization, or damage to organelles like the kinetoplast and mitochondrion. frontiersin.orgug.edu.gh Scanning electron microscopy (SEM) can reveal damage to the surface morphology of the parasite. biorxiv.org

Flow Cytometry: This technique is used to analyze the cell cycle of the parasite population to determine if the compound causes arrest at a specific phase. ug.edu.gh

Biochemical Assays:

Membrane Permeability and Potential Assays: To validate membrane interaction, assays that measure the leakage of cellular contents (e.g., calcein (B42510) leakage from liposomes) or changes in membrane potential (using voltage-sensitive dyes) are utilized. acs.org High-resolution oxygen consumption measurements can help distinguish between direct inhibition of the respiratory chain and membrane potential dissipation. acs.org

ATP Synthesis Assays: Specialized assays, such as those using proteoliposomes containing purified F₁Fₒ-ATP synthase and a proton pump, allow for the direct measurement of ATP production in real-time, providing a clear indication of whether the compound inhibits this specific enzyme. acs.org

Enzyme Activity Assays: If a specific enzyme is a suspected target, its activity can be measured directly. For example, if cysteine proteases were a target, their activity could be monitored using fluorogenic substrates like Z-Phe-Arg-MCA. nih.gov

Ion Flux Assays: To confirm effects on ion homeostasis, assays measuring the influx of specific ions, such as radioactive ⁴⁵Ca²⁺, can be employed. nih.gov

Enzyme Inhibition Studies and Kinetic Analysis

The peptide antibiotic this compound has been the subject of investigations into its interactions with cellular enzyme systems. While specific, detailed kinetic analyses outlining its inhibitory constants (Kᵢ) or the precise nature of its inhibition (e.g., competitive, uncompetitive) are not extensively documented in the available literature, broader studies provide insights into its effects on enzymatic processes.

Research on the closely related Trichosporin-B-III complex, which includes this compound, has shown that it can induce catecholamine secretion from bovine adrenal chromaffin cells. nih.gov This process is, at lower concentrations of the peptide, dependent on external Ca²⁺. nih.gov The mechanism is suggested to involve the activation of endogenous voltage-dependent Ca²⁺ channels or the formation of new channels by the peptide itself, leading to Ca²⁺ influx. nih.gov This interaction with ion channels, which are proteins with enzymatic functions in regulating ion flow, points towards a modulatory role. The activity of lactate (B86563) dehydrogenase, a cytoplasmic marker enzyme, was not significantly increased at lower concentrations of Trichosporin-B-III, suggesting the initial effects are not due to broad cytotoxic-induced enzyme release. nih.gov

Further research into peptaibols, the class of peptides to which Trichosporins belong, indicates that their biological activities are often linked to their ability to interact with and disrupt cell membranes, which can indirectly affect the function of membrane-bound enzymes. researchgate.net The study of other enzyme inhibitors demonstrates the complexity of kinetic analysis, which involves determining parameters like Kₘ (Michaelis-Menten constant) and Vₘₐₓ (maximum reaction velocity) to understand the inhibitor's mechanism. sci-hub.sesigmaaldrich.comwolfram.comnih.gov Such detailed kinetic studies for this compound specifically are an area for future research.

Table 1: Investigated Enzyme/Channel Interactions of Trichosporin B Complex

| Enzyme/Channel System | Investigated Effect | Observed Outcome | Citation |

| Voltage-dependent Ca²⁺ channels | Modulation of ion influx | Activation or formation of channels leading to Ca²⁺ influx | nih.gov |

| Lactate Dehydrogenase | Release from cytoplasm | No significant release at low concentrations | nih.gov |

Receptor Binding Assays

Direct receptor binding assays specifically for this compound are not extensively detailed in the public domain. However, the actions of similar molecules provide a framework for understanding potential interactions. For instance, the activity of this compound and its analogs is often attributed to their interaction with cell membranes rather than specific receptor proteins. researchgate.net Their ability to form channels or pores in membranes suggests a mechanism that may bypass traditional receptor-ligand interactions. nih.gov

In the broader context of antimicrobial peptides, some are known to interact with specific components of microbial cell walls or membranes, which can be considered a form of receptor binding. For example, the antifungal activity of some peptides is mediated by their binding to specific lipids or polysaccharides in the fungal cell membrane. While not a classical receptor, this initial binding is a critical step for their mechanism of action.

The study of other compounds, such as glycoprotein (B1211001) IIb/IIIa inhibitors, highlights the methodologies used in receptor binding assays. nih.govnih.govmdpi.comcmaj.ca These typically involve labeling the ligand (in this case, this compound) or the receptor and measuring the binding affinity and kinetics. Such specific assays for this compound would be necessary to definitively identify and characterize any specific receptor interactions.

High-Throughput and High-Content Screening Methodologies

High-throughput screening (HTS) and high-content screening (HCS) are powerful tools for discovering and characterizing the biological activities of compounds like this compound. While specific large-scale screening campaigns focused solely on this compound are not widely published, the methodologies are relevant to its study.

HTS allows for the rapid testing of a compound against a large number of biological targets. For this compound, this could involve screening its activity against a panel of pathogenic fungi or bacteria to determine its spectrum of activity. nih.gov For example, HTS methods have been developed for the rapid detection of pathogenic yeasts of the genus Trichosporon, which could be adapted to screen for inhibitors of their growth. nih.gov

HCS, which combines automated microscopy with quantitative image analysis, can provide more detailed information about the cellular effects of a compound. For this compound, HCS could be used to visualize its effects on fungal cell morphology, viability, and the integrity of cellular organelles. asm.org For instance, studies on the antifungal agent allicin (B1665233) used confocal laser scanning microscopy, a key HCS technique, to observe damage to Trichosporon asahii biofilms. asm.orgresearchgate.netnih.gov These methodologies could be applied to further elucidate the mechanism of action of this compound, such as its impact on mitochondrial function or cell wall integrity.

The use of these screening technologies would enable a more comprehensive understanding of this compound's biological profile and could identify new potential therapeutic applications.

Pharmacodynamic Profiling in Preclinical In Vivo Models (Non-Human)

Development and Validation of Relevant Animal Models of Parasitic Infection

To evaluate the in vivo potential of compounds like this compound, relevant animal models of infection are crucial. The greater wax moth, Galleria mellonella, has emerged as a valuable invertebrate model for studying fungal infections due to its low cost, ethical advantages, and an innate immune system that shares similarities with that of mammals. semanticscholar.orgnih.govfrontiersin.orgfrontiersin.org G. mellonella larvae have been successfully used to model infections with various fungal pathogens, including species of Trichosporon. nih.gov This model allows for the assessment of virulence and the efficacy of antifungal agents. semanticscholar.orgresearchgate.net

Murine models are also a standard for preclinical evaluation of antifungal compounds. nih.govcdnsciencepub.com These models, typically involving immunosuppressed mice, are used to mimic the conditions under which Trichosporon infections are most severe in humans. nih.govfrontiersin.orgnih.gov The development of these models involves establishing a reproducible infection with a specific fungal strain and validating that the course of the disease and the response to known antifungal drugs are consistent. nih.gov For instance, studies have established both G. mellonella and murine models for infections with Trichosporon asahii, T. asteroides, and T. inkin. nih.gov

Efficacy Assessment in Galleria mellonella and Murine Models

In G. mellonella models of Trichosporon infection, the efficacy of standard antifungal drugs like fluconazole (B54011) and voriconazole (B182144) has been shown to improve the survival of the larvae. nih.gov Similarly, in murine models of disseminated trichosporonosis, these azole antifungals have demonstrated efficacy. nih.govmedscape.com Such established models provide a platform for testing the in vivo efficacy of novel compounds like this compound. The evaluation would typically involve administering the compound to infected animals and comparing their survival and tissue fungal loads to untreated control groups.

Table 2: Efficacy of Standard Antifungals in Trichosporon Infection Models

| Model Organism | Fungal Species | Antifungal Agent | Outcome | Citation |

| Galleria mellonella | T. asahii, T. asteroides, T. inkin | Fluconazole | Improved survival | nih.gov |

| Galleria mellonella | T. asahii, T. asteroides, T. inkin | Voriconazole | Improved survival | nih.gov |

| Murine Model | T. asahii, T. inkin | Amphotericin B | Reduced mortality | nih.gov |

| Murine Model | T. asahii, T. asteroides, T. inkin | Fluconazole | Improved survival | nih.gov |

| Murine Model | T. asahii, T. asteroides, T. inkin | Voriconazole | Improved survival | nih.gov |

Analysis of Compound Distribution and Metabolism in Preclinical Models

The analysis of a compound's distribution and metabolism is a critical component of preclinical pharmacodynamic profiling. This involves determining how the compound is absorbed, distributed throughout the body, metabolized into other substances, and excreted (ADME). For this compound, specific studies on its ADME properties in preclinical models are not publicly documented.

However, the general principles of peptide and peptaibol pharmacokinetics would apply. These molecules can be subject to rapid degradation by proteases in the body, which can limit their systemic bioavailability. Their distribution would depend on factors such as their size, charge, and lipophilicity. Understanding the metabolic fate of this compound would be essential for optimizing its therapeutic potential and would likely involve studies using radiolabeled compounds to track its presence in various tissues and identify its metabolites. The interaction with host metabolic enzymes, such as cytochrome P450s, would also be a key area of investigation. nih.gov

Structure Activity Relationship Sar Studies and Rational Design of Trichosporin B Iiia Analogues

Chemical Synthesis of Trichosporin B-iiia Analogues and Derivatives

The synthesis of this compound analogues presents significant challenges due to the inherent complexity of these peptaibiotic structures. Natural Trichosporins, such as this compound and B-VIIa, are typically isolated from Trichoderma species researchgate.netresearchgate.netnih.gov. The development of synthetic routes for analogues often involves either total synthesis of the peptide backbone with strategic modifications or semisynthetic approaches starting from the isolated natural product. Total synthesis allows for precise control over the incorporation of non-proteinogenic amino acids like Aib and the phenylalaninol ester, as well as the precise arrangement of stereocenters. However, the lengthy synthetic pathways and the sensitive nature of these peptides make analogue generation a demanding endeavor.

Chemoenzymatic Approaches to Analogues

Chemoenzymatic synthesis leverages the high specificity and efficiency of enzymes to perform complex chemical transformations, offering a greener and often more selective alternative to purely chemical synthesis. While specific chemoenzymatic routes for this compound analogues are not detailed in the provided literature, enzymes like lipases and proteases could potentially be employed for specific modifications, such as regioselective ester hydrolysis or formation, or stereoselective acylation. For example, enzymes have been utilized in the synthesis of other complex natural products and their derivatives nih.govmdpi.com. The use of enzymes from Trichosporon species, such as Trichosporon beigelii in other synthetic contexts researchgate.net, highlights the potential for biocatalysis in related fungal metabolome research.

Correlation of Structural Modifications with Biological Potency and Selectivity

Structure-activity relationship (SAR) studies aim to correlate specific structural features of a molecule with its biological potency and selectivity. For Trichosporins, known activities include antitrypanosomal effects for compounds like B-VIIa and B-VIIb researchgate.netresearchgate.net, and the ability of Trichosporin B-III to induce catecholamine secretion from chromaffin cells nih.gov.

A notable example of SAR exploration in a related Trichosporin comes from studies on Trichosporin B-VIa. The substitution of a proline residue at position 14 with an Aib residue ([Aib14]TS-B-VIa) resulted in a molecule with a straighter helical structure and altered ion-channel forming activity researchgate.net. This finding underscores that modifications to amino acid composition and sequence can significantly impact both the conformation and the biological activity of Trichosporins. While direct analogue data for B-iiia is limited, such studies suggest that systematic variations in amino acid sequence, chain length, or terminal modifications could be employed to modulate potency against specific targets, such as trypanosomes or cellular secretion pathways, and to improve selectivity.

Stereochemical Influences on Activity and Conformation

The stereochemistry of Trichosporins plays a critical role in their biological activity and conformational landscape. As peptides composed of chiral amino acids and often featuring the non-proteinogenic Aib residue, their three-dimensional structure is highly dependent on the precise arrangement of these building blocks. The absolute configurations of amino acids in compounds like Trichosporin B-VIIb have been elucidated researchgate.net, confirming the importance of stereochemical integrity.

The example of [Aib14]TS-B-VIa illustrates how a specific stereochemical or conformational change (from a proline-induced bend to a straighter helix due to Aib) can directly influence biological function researchgate.net. Analogues designed with altered stereochemistry at key positions, or with amino acids that promote specific helical or turn conformations, could therefore exhibit distinct binding affinities to their molecular targets and consequently different biological potencies and selectivities.

Computational Modeling and In Silico Approaches for SAR Elucidation

Computational modeling and in silico approaches are invaluable tools for guiding the rational design of this compound analogues. As highlighted in research on Trichosporins, these methods can involve virtual modifications of known structures to predict their effects on molecular interactions and biological activity researchgate.net. Techniques such as molecular docking can simulate the binding of analogues to target proteins, predicting binding affinities and identifying key interactions. Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate structural descriptors with biological potency, enabling the prediction of activity for novel, unsynthesized compounds. Furthermore, molecular dynamics simulations can provide insights into the conformational flexibility of analogues and their dynamic interactions with biological targets, complementing experimental SAR studies and accelerating the discovery of potent and selective compounds.

Advanced Methodological Applications in Trichosporin B Iiia Research

Metabolomics and Lipidomics Profiling of Producing Strains and Treated Cells

Metabolomics and lipidomics are powerful "omics" technologies that provide a comprehensive snapshot of the small molecules (metabolites and lipids) within a biological system. lcms.cznih.gov These approaches are instrumental in understanding the physiology of Trichosporon strains that produce Trichosporin B-iiia and in elucidating the metabolic consequences of cellular exposure to the compound.

Detailed research findings indicate that untargeted metabolomics and lipidomics, which aim to measure as many molecules as possible, are particularly useful for hypothesis-generating studies. lcms.cznih.gov The most common analytical platforms combine separation techniques like liquid chromatography (LC) or gas chromatography (GC) with mass spectrometry (MS). lcms.cz For instance, a combined transcriptomic and metabolomic analysis of Trichosporon asahii revealed that fluconazole (B54011) resistance is linked to significant upregulation of genes and metabolites involved in membrane lipid metabolism, including glycerolipids, glycerophospholipids, sphingolipids, and sterols. nih.gov This highlights the importance of lipidomics in understanding how fungi respond to chemical stressors.

Advanced techniques, such as two-dimensional liquid chromatography-mass spectrometry (2D-LC-MS), enable the simultaneous analysis of both polar metabolites and nonpolar lipids in a single run. nih.gov This method has successfully identified hundreds of metabolites from diverse classes, including amino acids, carnitines, bile acids, free fatty acids, phospholipids, and sphingomyelins, from biological samples. nih.gov Such comprehensive profiling is essential for capturing the full spectrum of metabolic changes induced by this compound. When studying cells treated with a bioactive compound, these methods can reveal which metabolic pathways are perturbed, offering clues to the compound's mechanism of action. universiteitleiden.nl

Table 1: Methodologies in Fungal Metabolomics and Lipidomics

| Methodology | Analytes Detected | Application in Trichosporon Research | Key Findings/Capabilities | Citations |

|---|---|---|---|---|

| LC-MS | Polar and nonpolar metabolites, lipids. | Most common platform for broad metabolome and lipidome coverage. | Separates complex mixtures, detects isobars/isomers, reduces ion suppression. | lcms.cz |

| GC-MS | Volatile and primary metabolites (after derivatization). | Analysis of primary metabolism in producing strains. | Effective for small, thermally stable compounds. | lcms.cz |

| 2D-LC-MS | Simultaneous analysis of polar metabolites and lipids. | Comprehensive profiling of treated or producing cells. | Identified 447 metabolites in positive mode and 289 in negative mode within 30 minutes. | nih.gov |

| Untargeted Metabolomics | Broad screening of all detectable metabolites. | Hypothesis generation, discovering novel metabolic responses to this compound. | Provides semi-quantitative data (relative abundance) of hundreds to thousands of metabolites. | nih.gov |

| Untargeted Lipidomics | Comprehensive analysis of lipid species. | Understanding membrane composition changes and signaling in response to this compound. | Identified over 800 lipid molecules in a study of fermented products. | sciopen.com |

Proteomics and Interactomics Studies to Uncover Protein Targets and Pathways

Proteomics, the large-scale study of proteins, is a cornerstone of modern drug discovery and mechanism-of-action studies. asbmb.org For a compound like this compound, proteomics can identify the specific proteins it interacts with, while interactomics maps the broader network of protein-protein interactions affected by the compound.

One powerful application of proteomics is in target identification without the need for an initial hypothesis. asbmb.org By comparing the proteomes of cells treated with this compound to untreated cells, researchers can identify proteins whose expression levels or post-translational modifications change significantly. For example, a proteomics study on a different compound found it upregulated detoxification-related proteins, revealing its mechanism. asbmb.org Another study successfully identified acylphosphatase 1 (ACYP1) and the HLA class II histocompatibility antigen gamma chain (CD74) as potential drug targets by analyzing protein expression changes. asbmb.org

Interactomics studies on Trichosporon have been performed by inferring protein-protein interactions based on orthologs in well-characterized organisms like Saccharomyces cerevisiae. nih.gov By mapping Trichosporon genes to their yeast counterparts, researchers could use the extensive S. cerevisiae interactome database to predict thousands of interactions, providing a systems-level view of cellular pathways. nih.gov Furthermore, proteomics tools like MALDI-TOF mass spectrometry are routinely used for the rapid and accurate identification of Trichosporon species, which is critical for studying the producing strains. nih.gov

Table 2: Proteomic and Interactomic Approaches in Fungal Research

| Technique | Application | Example Finding/Use Case | Citations |

|---|---|---|---|

| Expression Proteomics (e.g., LC-MS/MS) | Identify protein expression changes upon treatment with this compound. | Identification of upregulated detoxification proteins or specific drug targets like ACYP1 and CD74. | asbmb.org |

| Interactomics (Inference-based) | Map protein-protein interaction networks affected by the compound. | Inferred over 14,000 protein-protein interactions in Trichosporon by mapping to S. cerevisiae orthologs. | nih.gov |

| MALDI-TOF MS | Rapid and accurate identification of producing fungal strains. | Compared proteomic identification of 59 Trichosporon yeasts against genotypic methods. | nih.gov |

| ELISA | Specific detection of fungal antigens using monoclonal antibodies. | Development of antibodies for unequivocal detection of T. asahii and T. asteroides. | plos.org |

Bioinformatic Tools for Sequence Analysis and Structure Prediction

Bioinformatics is indispensable for modern biological research, providing the tools to analyze vast datasets from genome sequencing, predict protein structures, and model molecular interactions. frontiersin.org In the context of this compound, these tools are vital for identifying the biosynthetic gene clusters (BGCs) responsible for its production and for predicting its molecular targets.

A variety of web-based servers and standalone software are used for this purpose. For sequence analysis, tools like BLAST are used for finding homologous sequences in databases like GenBank, Uniprot, and PDB. tandfonline.comasm.org Software such as antiSMASH is specifically designed to predict BGCs for secondary metabolites in fungal genomes. frontiersin.org Other tools like TMHMM can predict transmembrane domains, while SignalP (or TargetP) can identify signal peptides, which is important for understanding protein localization. frontiersin.orgnih.gov

For structural biology, homology modeling servers like PHYRE2 and SWISS-MODEL are used to predict the three-dimensional structure of proteins based on the known structures of related proteins. nih.gov Once a protein target's structure is predicted, molecular docking simulations can be performed to model how this compound might bind to it. tandfonline.com This approach was used to show how Ciclosporin A interacts with its target, calcineurin, in T. asahii, providing crucial insights into its mechanism of action. tandfonline.com

Table 3: Bioinformatic Tools in Trichosporin Research

| Tool/Server | Function | Application | Citations |

|---|---|---|---|

| BLAST | Sequence similarity searching. | Finding homologous protein or gene sequences in databases. | tandfonline.comasm.org |

| antiSMASH | Biosynthetic Gene Cluster (BGC) prediction. | Identifying the gene cluster responsible for producing this compound. | frontiersin.org |

| PHYRE2 / SWISS-MODEL | Protein tertiary structure prediction (homology modeling). | Generating 3D models of potential protein targets of this compound. | nih.gov |

| Molecular Docking (e.g., AutoDock, GOLD) | Simulating the binding of a ligand to a protein. | Predicting the binding site and affinity of this compound to its target. | tandfonline.com |

| TMHMM | Transmembrane helix prediction. | Analyzing the topology of membrane-associated protein targets. | frontiersin.orgnih.gov |

| PSIPRED | Protein secondary structure prediction. | Predicting alpha-helices and beta-sheets of target proteins. | nih.gov |

| Ellipro | B-cell epitope prediction. | Identifying immunogenic regions of protein targets. | nih.gov |

Microfluidics and Miniaturized Assay Systems for High-Throughput Analysis

Microfluidics and other miniaturized assay systems offer the ability to perform high-throughput analysis using minimal sample volumes, making them ideal for screening and detailed kinetic studies. These technologies have been successfully applied to the study of fungal pathogens like Trichosporon.

A notable example is the use of the Luminex 100 system, a flow cytometer that utilizes fluorescently coded microspheres (beads) for multiplexed analysis. nih.gov This technology was adapted to create a rapid and specific nucleotide hybridization assay for the high-throughput detection of various Trichosporon species. nih.gov The assay could discriminate between species differing by a single nucleotide and process a 96-well plate in under 50 minutes post-amplification, demonstrating its power for rapid screening. nih.gov

More broadly, advances in microfabrication and 3D printing have enabled the creation of integrated microfluidic devices that can incorporate biosensors for real-time analysis. unibo.it These "lab-on-a-chip" systems can be designed for various applications, including the detection of toxins, metabolites, or the screening of antimicrobial compounds. unibo.it For this compound research, such systems could be developed to screen for its biological activity against a panel of cell types or to study its effect on specific enzymatic reactions in a high-throughput format.

Table 4: Miniaturized Systems for Fungal Analysis

| System | Principle | Application in Trichosporon Research | Advantages | Citations |

|---|---|---|---|---|

| Luminex 100 Assay | Flow cytometry with fluorescently-coded beads for multiplexed nucleic acid hybridization. | High-throughput, species-specific detection of Trichosporon DNA. | Rapid (<50 min/plate), specific (single-nucleotide discrimination), multiplexed. | nih.gov |

| 3D-Printed Microfluidics | Integrated micro-scale channels and chambers, often with embedded biosensors. | Potential for high-throughput screening of this compound activity or target binding. | Low sample consumption, potential for automation and real-time analysis. | unibo.it |

| Lipid Biosensors | Immobilized enzymes (e.g., lipases) on electrodes. | Could be adapted to measure the activity of enzymes targeted by this compound. | High sensitivity and specificity for the target analyte. | researchgate.net |

| Automated Susceptibility Testing (e.g., VITEK 2) | Automated spectrophotometric analysis of fungal growth in multi-well cards. | High-throughput testing of antifungal susceptibility of Trichosporon isolates. | Standardized, automated, and provides rapid results. | nih.gov |

Application of Advanced Imaging Techniques for Cellular Localization and Mechanism of Action

Advanced imaging techniques are critical for visualizing the subcellular localization of this compound and for observing its effects on cell morphology and ultrastructure. These methods provide direct visual evidence of a compound's mechanism of action.

Fluorescence microscopy is widely used to study the interaction between fungi and host cells. For example, researchers have used stains like Calcofluor White to visualize the fungal cell wall and fluorescently labeled antibodies (e.g., FITC and phycoerythrin conjugates) to observe the phagocytosis of T. asahii by macrophages. frontiersin.orgfrontiersin.org Such techniques could be adapted by conjugating a fluorescent dye to this compound to track its entry and accumulation within target cells.

Electron microscopy (EM), including both scanning electron microscopy (SEM) and transmission electron microscopy (TEM), provides much higher resolution to visualize ultrastructural changes. Studies on the antifungal agent allicin (B1665233) used SEM and TEM to show clear damage to the cell morphology and internal organelles of T. asahii after treatment. asm.orgresearchgate.net This provides powerful evidence for membrane disruption or other cytotoxic effects.

Confocal microscopy is another powerful tool that allows for the 3D reconstruction of fluorescently labeled samples. It has been used to visualize the three-dimensional structure of Trichosporon biofilms and to identify the presence of rare, drug-tolerant "persister" cells that survive antifungal treatment. nih.gov These advanced imaging methods are essential for building a complete picture of how this compound functions at the cellular and subcellular level.

Table 5: Advanced Imaging in Trichosporon Research

| Technique | Principle | Application in this compound Research | Key Insights | Citations |

|---|---|---|---|---|

| Fluorescence Microscopy | Uses fluorophores to label specific cellular components. | Visualize fungal-host cell interactions; track the localization of fluorescently-labeled this compound. | Visualized phagocytosis of T. asahii by macrophages. | frontiersin.orgfrontiersin.org |

| Confocal Microscopy | Optical sectioning to create 3D images from fluorescent samples. | Analyze biofilm structure; identify rare cell populations (e.g., persisters) after treatment. | Revealed the 3D structure of Trichosporon biofilms and the presence of live cells after antifungal challenge. | nih.gov |

| Electron Microscopy (SEM/TEM) | Uses electron beams to generate high-resolution images of surfaces (SEM) or internal structures (TEM). | Observe ultrastructural damage to cells caused by this compound. | Demonstrated morphological damage and disruption of organelles in T. asahii treated with an antifungal compound. | asm.orgresearchgate.net |

| Bright-field Microscopy | Standard light microscopy. | Basic visualization of cell morphology and interactions. | Visualized aggregation of immune cells around T. asahii morphotypes. | frontiersin.orgfrontiersin.org |

Concluding Perspectives and Future Research Trajectories for Trichosporin B Iiia

Synthesis of Current Research Findings and Identification of Knowledge Gaps

Current research indicates that Trichosporin B-iiia, a member of the peptaibiotic family, is produced by fungal species such as Trichoderma polysporum kitasato-u.ac.jpresearchgate.net. These compounds are characterized by their polypeptide structure, often incorporating unusual amino acids like α-aminoisobutyric acid (Aib), and are known for their ability to interact with and potentially form pores in lipid bilayer membranes researchgate.netresearchgate.net.

The most extensively documented biological activity for closely related analogs, such as Trichosporin B-VIIa, is its potent in vitro antitrypanosomal activity against Trypanosoma brucei brucei kitasato-u.ac.jpresearchgate.net. Trichosporin B-VIIa demonstrated a significant IC50 value of 0.92 µg/mL, suggesting a strong inhibitory effect on these parasites kitasato-u.ac.jpresearchgate.net. Trichosporin B-VIIb, another isolated analog, showed a less potent activity with an IC50 of 6.10 µg/mL kitasato-u.ac.jpresearchgate.net. Related compounds, like Trichosporin B-III, have also been observed to influence cellular calcium signaling, specifically inducing catecholamine secretion from adrenal medullary chromaffin cells, possibly by interacting with ion channels nih.gov.

Despite these promising findings, several knowledge gaps remain:

Precise Mechanism of Action : While membrane interaction is a proposed mechanism for their biological effects researchgate.netresearchgate.net, the specific molecular targets and pathways through which this compound exerts its antitrypanosomal activity are not fully elucidated.

Structure-Activity Relationships (SAR) : Detailed SAR studies are needed to pinpoint which structural features of this compound are critical for its efficacy and selectivity. Understanding these relationships is key for optimizing its therapeutic potential researchgate.net.

In Vivo Efficacy and Pharmacokinetics : The current data primarily consists of in vitro studies. Comprehensive in vivo evaluations are necessary to assess the compound's efficacy in a living organism, as well as its pharmacokinetic and pharmacodynamic profiles.

Specificity and Potential Off-Target Effects : While antitrypanosomal activity is noted, further investigation is required to determine the compound's specificity for parasitic targets versus host cells. Related compounds have shown effects on mammalian cell signaling nih.gov, underscoring the need for thorough toxicological assessments.

Characterization of this compound : Specific research data directly pertaining to "this compound" as distinct from its analogs like B-VIIa or B-IIIa is limited in the reviewed literature, suggesting a need for its dedicated isolation, structural confirmation, and biological evaluation.

Q & A

Q. What experimental techniques are critical for characterizing the structural properties of Trichosporin B-IIIA?

To determine the primary structure and conformation, employ nuclear magnetic resonance (NMR) spectroscopy for atomic-level resolution and mass spectrometry (MS) for molecular weight validation . For secondary structure analysis (e.g., α-helix or β-sheet content), circular dichroism (CD) spectroscopy is recommended. Ensure purity validation via high-performance liquid chromatography (HPLC), referencing protocols for peptide purification in academic journals .

Q. How can researchers establish the mechanism of action of this compound against microbial targets?

Use in vitro assays such as minimum inhibitory concentration (MIC) tests to quantify antimicrobial activity. Combine this with fluorescence microscopy to visualize membrane disruption (common in antimicrobial peptides). For specificity, conduct competitive binding assays with lipid analogs to identify target interactions .

Q. What methodologies ensure reproducibility in synthesizing this compound?

Follow solid-phase peptide synthesis (SPPS) protocols with detailed documentation of resin type, coupling reagents, and deprotection steps. Validate each synthesis step via HPLC and MS. Adhere to guidelines for reporting experimental details, as outlined in chemistry journals .

Q. How should researchers assess the stability of this compound under varying physiological conditions?

Design stability studies in buffers mimicking physiological pH (e.g., 4.0–7.4) and temperature (37°C). Use HPLC to monitor degradation over time. For oxidative stability, add hydrogen peroxide to simulate in vivo environments and track changes via MS .

Q. What strategies are effective for conducting a literature review on this compound?

Prioritize peer-reviewed journals using databases like PubMed and Scopus. Use Boolean search terms (e.g., "this compound AND antimicrobial activity") and filter by studies with full spectral data. Critically evaluate contradictions in bioactivity reports, noting differences in assay conditions or peptide purity .

Advanced Research Questions

Q. How can contradictory data on this compound’s bioactivity be resolved across studies?

Perform meta-analysis to identify variables such as peptide purity (≥98% vs. lower grades), solvent systems, or microbial strains tested. Replicate key studies under standardized conditions, and use statistical tools (e.g., ANOVA) to isolate confounding factors .

Q. What experimental designs optimize this compound’s bioactivity while minimizing cytotoxicity?

Use structure-activity relationship (SAR) studies with alanine scanning or D-amino acid substitutions. Pair in vitro cytotoxicity assays (e.g., hemolysis tests) with molecular dynamics simulations to predict membrane selectivity .

Q. How do researchers integrate computational modeling with experimental data to study this compound’s interactions?

Apply molecular docking (e.g., AutoDock Vina) to predict binding affinities with lipid bilayers or target proteins. Validate predictions via surface plasmon resonance (SPR) for real-time binding kinetics. Cross-reference simulation results with NMR-derived structural data .

Q. What approaches address challenges in scaling up this compound synthesis without compromising purity?

Optimize SPPS parameters (e.g., coupling time, solvent ratios) using design of experiments (DoE). Implement orthogonal protection strategies for sensitive residues. For large-scale purification, compare preparative HPLC with tangential flow filtration (TFF) efficiency .

Q. How can in vivo models be tailored to evaluate this compound’s efficacy and pharmacokinetics?

Use murine infection models with routes of administration (e.g., intravenous, topical) relevant to intended use. Monitor plasma half-life via LC-MS/MS and tissue distribution using radiolabeled peptides. Address ethical guidelines for animal studies, including sample size justification .

Methodological Notes

- Data Triangulation : Combine in vitro, computational, and in vivo data to validate findings, as emphasized in rigorous research design .

- Reproducibility : Document experimental parameters (e.g., buffer composition, temperature) in detail, per academic journal standards .

- Ethical Compliance : Ensure animal or human subject studies follow institutional review board (IRB) protocols, including informed consent and data anonymization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.